molecular formula C5H11IO B1651161 1-Ethoxy-3-iodopropane CAS No. 123691-74-7

1-Ethoxy-3-iodopropane

Cat. No.: B1651161
CAS No.: 123691-74-7
M. Wt: 214.04 g/mol
InChI Key: TYODDTFWIMEWAD-UHFFFAOYSA-N
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Description

1-Ethoxy-3-iodopropane is an organic iodine compound. Its CAS Number is 123691-74-7 and its molecular weight is 214.05 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11IO/c1-2-7-5-3-4-6/h2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Spectroscopic Studies

1-Ethoxy-3-iodopropane has been a subject of study in various spectroscopic analyses. Park et al. (2001) utilized one-photon mass-analyzed threshold ionization spectroscopy of 1- and 2-iodopropanes using coherent vacuum ultraviolet radiation. This study led to determining accurate ionization energies for molecular ions, aiding in the understanding of the spectroscopic properties of such compounds (Park, Kim, & Kim, 2001).

Chemical Structure Analysis

The chemical structure of this compound and its variants have been analyzed in various studies. For example, Grubbs et al. (2009) conducted research on the structural changes at the iodine nucleus in 1-iodopropane when one hydrogen at the carbon-3 position is replaced by fluorine. This study provided insights into the molecular structure and behavior of such compounds (Grubbs, Bailey, & Cooke, 2009).

Organic Synthesis and Catalysis

This compound has been used in various organic synthesis processes. Zhang et al. (2014) developed a novel procedure for the preparation of α-tosyloxyketones from ketones using 1-iodopropane. This method represents an extension of the application of alkyl-substituted hypervalent iodine reagents in organic synthesis (Zhang, Han, Hu, & Yan, 2014).

Atmospheric and Environmental Studies

The compound has also been studied in the context of atmospheric and environmental sciences. Aranda et al. (2021) investigated the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals, which is relevant for understanding the environmental impact and reactivity of similar compounds (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021).

Photochemical Studies

This compound has also been studied in photochemical research. Todt et al. (2020) explored the 266 nm photodissociation dynamics of 1-iodopropane and 2-iodopropane, providing valuable information on the photochemistry of these compounds (Todt, Datta, Rose, Leung, & Davis, 2020).

Safety and Hazards

The safety information for 1-Ethoxy-3-iodopropane is available in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with care and use appropriate safety measures.

Properties

IUPAC Name

1-ethoxy-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO/c1-2-7-5-3-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYODDTFWIMEWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511223
Record name 1-Ethoxy-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123691-74-7
Record name 1-Ethoxy-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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